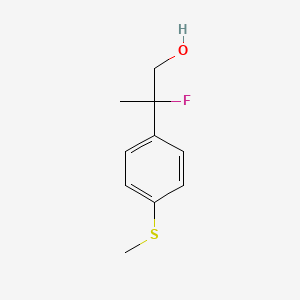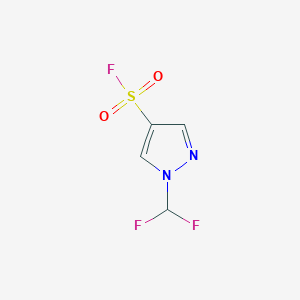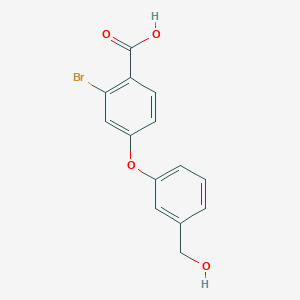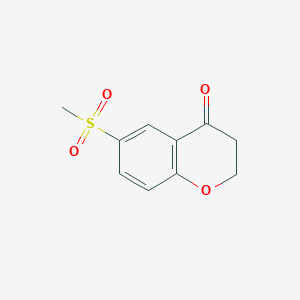
6-(Methylsulfonyl)chroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Methylsulfonyl)chroman-4-one is a chemical compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant structural entities in medicinal chemistry. The chroman-4-one framework, in particular, is known for its diverse biological activities and is a major building block in various medicinal compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)chroman-4-one can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions
6-(Methylsulfonyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the methylsulfonyl and chromanone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
科学研究应用
6-(Methylsulfonyl)chroman-4-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 6-(Methylsulfonyl)chroman-4-one involves its interaction with various molecular targets and pathways. For instance, chromanone derivatives have been shown to inhibit enzymes like SIRT2, which is involved in neurodegenerative disorders . The compound’s effects are mediated through its ability to modulate biological pathways, leading to therapeutic outcomes.
相似化合物的比较
Similar Compounds
Chroman-4-one: The parent compound, which lacks the methylsulfonyl group, exhibits similar but less potent biological activities.
Thiochroman-4-one: This compound, with a sulfur atom replacing the oxygen in the chromanone ring, shows similar bioactivity, including antiviral and antibacterial properties.
Uniqueness
6-(Methylsulfonyl)chroman-4-one is unique due to the presence of the methylsulfonyl group, which enhances its biological activity and specificity. This functional group contributes to the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in medicinal chemistry .
属性
分子式 |
C10H10O4S |
|---|---|
分子量 |
226.25 g/mol |
IUPAC 名称 |
6-methylsulfonyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H10O4S/c1-15(12,13)7-2-3-10-8(6-7)9(11)4-5-14-10/h2-3,6H,4-5H2,1H3 |
InChI 键 |
HDMKPRVHIOOTPU-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)OCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


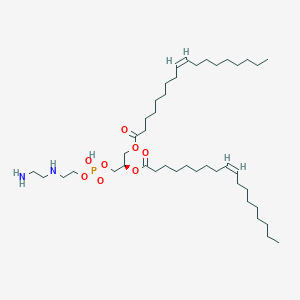

![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B12967284.png)

![3-Ethylbenzo[d]isoxazol-5-amine](/img/structure/B12967305.png)
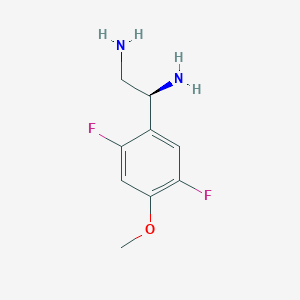
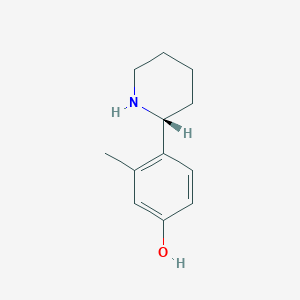
![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B12967336.png)

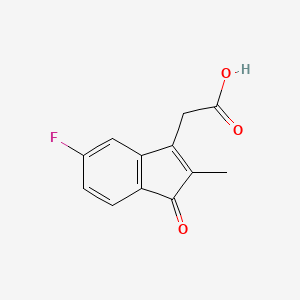
![3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12967353.png)
